molecular formula C8H10N2O5S2 B5528253 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine

N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine

Cat. No. B5528253
M. Wt: 278.3 g/mol
InChI Key: ISXDGMZJPQZIMI-UHFFFAOYSA-N
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Description

The chemical compound "N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine" is associated with the class of compounds known for their activity in biological systems, particularly those targeting the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These compounds are relevant in the context of neuroprotection and neurotransmission modulation.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the NMDA receptor involves the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. These compounds are synthesized using a bioisostere benzene/thiophene exchange based on the standard glycine site antagonist template of the NMDA receptor (Buchstaller et al., 2006).

Molecular Structure Analysis

The structural analysis typically involves the examination of substituents' position and their effects on molecular potency and selectivity. In related studies, modifications to the molecular structure, such as the introduction of different substituents, have been shown to significantly affect the binding affinity and biological activity (Cioffi et al., 2016).

Chemical Reactions and Properties

Chemical properties of compounds like N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine involve their interactions and reactions with biological targets such as enzymes and receptors. These compounds often exhibit specific reactivity towards certain biological molecules, influencing their biological activity and effectiveness as cytoprotectants or inhibitors (Lindsley et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, crystallinity, and stability under various conditions are crucial for the practical application and formulation of these compounds. However, specific details on these properties for N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine were not found in the accessible research documents.

Chemical Properties Analysis

The chemical properties include the compound’s reactivity, stability, and degradation under different conditions. These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Similar sulfonamide and thiadiazole derivatives have been studied for their inhibition capabilities and interactions with enzymes like carbonic anhydrase, which could provide insight into their chemical behavior (Barboiu et al., 1999).

properties

IUPAC Name

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S2/c1-9-8(13)6-2-5(4-16-6)17(14,15)10-3-7(11)12/h2,4,10H,3H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXDGMZJPQZIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid

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